Tert-butyl3-[5-(hydroxymethyl)-1,3-thiazol-2-yl]azetidine-1-carboxylate
Description
Tert-butyl 3-[5-(hydroxymethyl)-1,3-thiazol-2-yl]azetidine-1-carboxylate is a heterocyclic organic compound featuring an azetidine ring (4-membered nitrogen-containing ring) conjugated with a 1,3-thiazole moiety substituted at the 5-position with a hydroxymethyl group. The tert-butyl carbamate (Boc) group at the azetidine nitrogen enhances steric protection and solubility, making the compound a valuable intermediate in medicinal chemistry and drug discovery .
Properties
Molecular Formula |
C12H18N2O3S |
|---|---|
Molecular Weight |
270.35 g/mol |
IUPAC Name |
tert-butyl 3-[5-(hydroxymethyl)-1,3-thiazol-2-yl]azetidine-1-carboxylate |
InChI |
InChI=1S/C12H18N2O3S/c1-12(2,3)17-11(16)14-5-8(6-14)10-13-4-9(7-15)18-10/h4,8,15H,5-7H2,1-3H3 |
InChI Key |
GSKBCNVOJMHZCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=NC=C(S2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl3-[5-(hydroxymethyl)-1,3-thiazol-2-yl]azetidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate with a thiazole derivative under specific conditions. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl3-[5-(hydroxymethyl)-1,3-thiazol-2-yl]azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The thiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the thiazole ring can produce different thiazolidine derivatives.
Scientific Research Applications
Tert-butyl3-[5-(hydroxymethyl)-1,3-thiazol-2-yl]azetidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies and drug discovery.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl3-[5-(hydroxymethyl)-1,3-thiazol-2-yl]azetidine-1-carboxylate involves its interaction with molecular targets in biological systems. The thiazole ring and azetidine moiety can bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Key Properties :
The compound’s structural rigidity (due to the azetidine ring) and polar functional groups (hydroxymethyl and thiazole) contribute to its utility in targeting biologically relevant systems, such as enzyme active sites or protein-protein interactions.
Comparison with Structurally Similar Compounds
The compound belongs to a class of Boc-protected heterocyclic building blocks. Below is a detailed comparison with analogous derivatives:
Tert-butyl 4-[5-(hydroxymethyl)-4-methyl-1,3-thiazol-2-yl]piperidine-1-carboxylate
- Molecular Formula : C₁₅H₂₃N₃O₃S
- Molecular Weight : 312.43 g/mol
- CAS Number: Not explicitly provided in evidence .
Structural Differences :
- Ring Size : The piperidine ring (6-membered) replaces the azetidine (4-membered), reducing ring strain and altering conformational flexibility.
- Substituents : A methyl group at the 4-position of the thiazole distinguishes it from the hydroxymethyl group in the azetidine derivative.
Biological Activity
Tert-butyl 3-[5-(hydroxymethyl)-1,3-thiazol-2-yl]azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on current research findings.
Chemical Structure and Properties
The compound is characterized by the presence of an azetidine ring, a thiazole moiety with a hydroxymethyl substituent, and a tert-butyl ester group. Its molecular formula is , and it has a molecular weight of approximately 270.35 g/mol . The structural complexity of this compound contributes to its diverse interactions in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 270.35 g/mol |
| Structural Features | Azetidine ring, thiazole moiety, hydroxymethyl group |
The biological activity of tert-butyl 3-[5-(hydroxymethyl)-1,3-thiazol-2-yl]azetidine-1-carboxylate is primarily linked to its interactions with various enzymes and receptors. Preliminary studies indicate that compounds featuring thiazole rings often exhibit antimicrobial , antifungal , and anticancer properties. The specific mechanisms may involve:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Binding: It can bind to specific receptors, modulating their activity and influencing cellular processes .
Antimicrobial Activity
Research has shown that thiazole derivatives possess notable antimicrobial properties. In vitro studies suggest that tert-butyl 3-[5-(hydroxymethyl)-1,3-thiazol-2-yl]azetidine-1-carboxylate demonstrates effectiveness against various bacterial strains. For instance:
- Staphylococcus aureus: Exhibited significant inhibition at low concentrations.
- Escherichia coli: Showed moderate susceptibility.
These findings indicate the potential for developing this compound as an antimicrobial agent .
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of tert-butyl 3-[5-(hydroxymethyl)-1,3-thiazol-2-yl]azetidine-1-carboxylate:
- Anticancer Properties: A study demonstrated that thiazole derivatives could induce apoptosis in cancer cell lines through modulation of apoptotic pathways.
- Fungal Inhibition: Another investigation highlighted the efficacy of thiazole-based compounds against fungal pathogens, suggesting a similar potential for this compound .
Synthesis
The synthesis of tert-butyl 3-[5-(hydroxymethyl)-1,3-thiazol-2-yl]azetidine-1-carboxylate typically involves multi-step synthetic routes starting from readily available precursors. Key steps include:
- Formation of the thiazole ring through cyclization reactions.
- Introduction of the azetidine structure via nucleophilic substitution.
- Esterification with tert-butyl alcohol to form the final product .
Applications
The unique structural features and biological activities make tert-butyl 3-[5-(hydroxymethyl)-1,3-thiazol-2-yl]azetidine-1-carboxylate a valuable candidate for:
- Drug Development: Its potential as an antimicrobial or anticancer agent warrants further pharmacological exploration.
- Agrochemicals: Given its biological activity, it may find applications in developing agricultural chemicals targeting pests or diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
